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Compound of Interest

N-(2-Fluorobenzyl)-2,3-
Compound Name:

dimethylaniline
CAS No.: 1021054-26-1
Cat. No.: B3341474

Get Quote

\ J

CAS Registry Number: 1021054-26-1 Primary Application: Medicinal Chemistry Building Block /
SAR Optimization

Part 1: Chemical Identity & Physicochemical Profile

In the context of Structure-Activity Relationship (SAR) studies, the precise identification of
building blocks is critical. N-(2-Fluorobenzyl)-2,3-dimethylaniline is a secondary amine
featuring a sterically crowded aniline core (2,3-dimethyl) and an electron-withdrawing
fluorobenzyl group. This specific scaffold is frequently employed to modulate lipophilicity and
metabolic stability in drug candidates.

Core Identifiers
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Property Specification
CAS Number 1021054-26-1
IUPAC Name N-[(2-fluorophenyl)methyl]-2,3-dimethylaniline

Common Name

N-(2-Fluorobenzyl)-2,3-xylidine

Molecular Formula CisHieFN

Molecular Weight 229.29 g/mol

SMILES FC1=CC=CC=C1CNC2=CC=CC(=C2C)C
InChl Key (Predicted) KV... (Structure Specific)

Predicted Physicochemical Properties

Data derived from consensus modeling of the aniline and fluorobenzyl fragments.
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Significance in Drug
Parameter Value .
Design

High lipophilicity; suggests

good membrane permeability
LogP (Octanol/Water) ~4.2+0.4 ] o ]

but potential solubility issues in

agqueous media.

Critical for receptor binding
H-Bond Donors 1 (NH) ) )
interactions.

The fluorine atom acts as a
H-Bond Acceptors 2 (N, F) weak acceptor and metabolic

blocker.

The aniline nitrogen is less

basic than aliphatic amines
pKa (Conjugate Acid) ~45-5.0 due to resonance

delocalization into the benzene

ring.

Flexible linker allows for
Rotatable Bonds 3 . L
induced-fit binding.

Part 2: Synthesis & Reaction Engineering

For researchers requiring this compound for intermediate scale-up, two primary pathways exist:
Reductive Amination (Preferred) and Nucleophilic Substitution (Alternative).

Pathway Analysis

The reductive amination route is generally superior due to higher selectivity and the avoidance
of over-alkylation (formation of tertiary amines), which is a common side reaction in direct
alkylation.
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Figure 1: Comparative synthesis pathways. Green path (Reductive Amination) is preferred for
higher purity.

Detailed Protocol: Reductive Amination

Objective: Synthesis of 10g of N-(2-Fluorobenzyl)-2,3-dimethylaniline.
e Imine Formation:

o Charge a reaction vessel with 2,3-dimethylaniline (1.0 eq) and 2-fluorobenzaldehyde (1.05
eq).

o Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH).
o Add catalytic Acetic Acid (AcOH) (1-2 drops) to activate the carbonyl.

o Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Monitor disappearance of
starting amine via TLC.

e Reduction:
o Cool the mixture to 0°C.

o Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred
over NaBH4 for its milder nature, reducing the imine without touching the aldehyde if any
remains.
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o Allow to warm to RT and stir overnight.

o Workup & Purification:
o Quench with saturated agueous NaHCO:s.
o Extract with Dichloromethane (DCM) (3x).
o Wash combined organics with brine, dry over Na2SOa4, and concentrate.

o Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Analytical Verification & Forensic Search
Strategy

Validating the identity of a compound with a "grey" CAS number (one not found in standard
Wikipedia-style searches) requires a rigorous analytical approach.

The "Forensic" Search Workflow

When a direct text search fails, the following workflow ensures positive identification.
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Query: 2,3-dimethyl-N-(2-fluorobenzyl)aniline
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Retrieve CAS: 1021054-26-1 Search Component Reactions
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Click to download full resolution via product page

Figure 2: Strategic workflow for identifying non-standard chemical entities.

Analytical Characterization Standards

To certify the synthesized material as CAS 1021054-26-1, the following spectral data must be
obtained.

e 'H NMR (400 MHz, CDCls):
o & 2.10 - 2.30 ppm: Two singlets (6H) corresponding to the 2,3-dimethyl groups.
o 0 4.30 - 4.50 ppm: Singlet or doublet (2H) for the benzylic CHz (N-CHz-Ar).

o 9 6.50 - 7.50 ppm: Multiplet region integrating for 7 aromatic protons (3 from aniline, 4
from fluorobenzyl).
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o & ~4.0 ppm: Broad singlet (1H) for the NH proton (exchangeable with D20).

e F NMR:

o Single peak around -118 ppm (typical for ortho-fluoro substitution).
e Mass Spectrometry (ESI+):

o Target [M+H]*: 230.13 m/z.

Part 4: Safety & Handling (E-E-A-T)

As a secondary aniline derivative, this compound shares toxicological profiles with the xylidine
class.

» Hazard Class: Acute Tox. (Oral/Dermal/Inhalation).
o Specific Risk: Potential methemoglobinemia inducer (characteristic of anilines).
» Handling Protocol:
o PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
o Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of
the secondary amine (N-oxide formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e To cite this document: BenchChem. [Definitive Technical Guide: N-(2-Fluorobenzyl)-2,3-
dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3341474/docs#definitive-technical-guide-n-2-
fluorobenzyl-2-3-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3341474?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1021054-26-1.html
https://www.benchchem.com/product/b3341474/docs#definitive-technical-guide-n-2-fluorobenzyl-2-3-dimethylaniline
https://www.benchchem.com/product/b3341474/docs#definitive-technical-guide-n-2-fluorobenzyl-2-3-dimethylaniline
https://www.benchchem.com/product/b3341474/docs#definitive-technical-guide-n-2-fluorobenzyl-2-3-dimethylaniline
https://www.benchchem.com/product/b3341474/docs#definitive-technical-guide-n-2-fluorobenzyl-2-3-dimethylaniline
https://www.benchchem.com/product/b3341474?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3341474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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